molecular formula C8H5NO2 B1338046 4-Formyl-3-hydroxybenzonitrile CAS No. 84102-89-6

4-Formyl-3-hydroxybenzonitrile

Cat. No. B1338046
Key on ui cas rn: 84102-89-6
M. Wt: 147.13 g/mol
InChI Key: DZETWSGVBUVPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05863947

Procedure details

A mixture of 4-cyano-2-fluorobenzaldehyde (11.73 g, 78.7 mmol) and potassium carbonate (14.12 g, 102.3 mmol) was dissolved in dry dimethylformamide (35 ml). To this was added water (6.63 ml, 368.5 mmol). The resulting solution was heated to 90° C. with stirring. A further equivalent of water (1.42 ml) was added after 2 hours, then a further two equivalents of water (2.84 ml) 1 hour later. The resulting solution was left overnight. After 24 hours a further 2 equivalents of water (2.84 ml) was added, then heated for a further 2 hours at 90° C. The cooled solution was diluted with water to form a murky yellow solution. The solid precipitate was filtered. The remaining yellow filtrate was acidified with concentrated hydrochloric acid to produce a yellow solid. This was filtered, then dried at 40° C. overnight to give 4-cyano-2-hydroxybenzaldehyde as a yellow solid.
Quantity
11.73 g
Type
reactant
Reaction Step One
Quantity
14.12 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
2.84 mL
Type
solvent
Reaction Step Four
Name
Quantity
2.84 mL
Type
solvent
Reaction Step Five
Name
Quantity
1.42 mL
Type
solvent
Reaction Step Six
Name
Quantity
6.63 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[O:8])=[C:5](F)[CH:4]=1)#[N:2].C(=O)([O-])[O-:13].[K+].[K+]>CN(C)C=O.O>[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[O:8])=[C:5]([OH:13])[CH:4]=1)#[N:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
11.73 g
Type
reactant
Smiles
C(#N)C1=CC(=C(C=O)C=C1)F
Name
Quantity
14.12 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
35 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
2.84 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
2.84 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
1.42 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
6.63 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for a further 2 hours at 90° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to form a murky yellow solution
FILTRATION
Type
FILTRATION
Details
The solid precipitate was filtered
CUSTOM
Type
CUSTOM
Details
to produce a yellow solid
FILTRATION
Type
FILTRATION
Details
This was filtered
CUSTOM
Type
CUSTOM
Details
dried at 40° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C1=CC(=C(C=O)C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.